molecular formula C10H11ClO B12529909 Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride CAS No. 663618-23-3

Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride

Cat. No.: B12529909
CAS No.: 663618-23-3
M. Wt: 182.64 g/mol
InChI Key: ROEJKBLUSOXZSB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Characterization of Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl Chloride

Systematic Naming Conventions for Polycyclic Bridged Compounds

The IUPAC nomenclature for polycyclic bridged hydrocarbons follows strict rules to unambiguously describe ring systems. The compound’s name begins with the prefix tricyclo- , indicating three interconnected rings. The bracketed numbers [4.2.1.0²,⁵] define the bridge lengths and bridgehead positions:

  • 4 , 2 , and 1 denote the number of carbon atoms in the primary, secondary, and tertiary bridges, respectively.
  • 0²,⁵ specifies that the smallest bridge (a direct bond) connects carbon atoms 2 and 5, forming a shared bridgehead.

The parent hydrocarbon is nonene , a nine-carbon chain, with a double bond at position 7 (non-7-ene ). The 3-carbonyl chloride suffix identifies the functional group (-COCl) attached to carbon 3. This naming adheres to priority rules where carbonyl chloride outranks double bonds and bridges in substituent ordering.

Table 1: Breakdown of IUPAC Name Components
Component Description Source
Tricyclo- Three fused rings
[4.2.1.0²,⁵] Bridge lengths (4, 2, 1) and bridgehead (2,5)
Non-7-ene Nine-carbon chain with double bond at C7
3-carbonyl chloride -COCl group at C3

Molecular Geometry and Bridged Ring System Analysis

The tricyclic framework consists of:

  • A seven-membered main ring formed by bridges of 4, 2, and 1 carbons.
  • A bridged bicyclic subsystem (norbornane-like structure) fused to a smaller ring via the 0²,⁵ bond.

The carbonyl chloride group at C3 adopts a planar sp² hybridization due to resonance with the adjacent carbonyl π-system, while the bridgehead carbons (C2 and C5) exhibit tetrahedral geometry . The double bond at C7 introduces rigidity, favoring a boat-like conformation in the largest ring.

Key Geometric Parameters:
  • Bridge angles : 109.5° at bridgeheads (C2, C5) and 120° at unsaturated positions (C7).
  • Ring strain : Moderate due to the norbornene-like substructure, mitigated by the larger bridge lengths.

Comparative Structural Features with Related Tricyclic Carbonyl Derivatives

Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride shares structural motifs with other bridged polycyclics but differs critically in functionalization and bridge topology:

Table 2: Structural Comparison with Related Compounds
Compound Bridge System Functional Groups Key Differences
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride [2.2.1] -COCl at C2 Fewer bridges (2 vs. 3), smaller ring system
Tricyclo[2.2.1.0²,⁵]heptane-3,4-dione [2.2.1.0²,⁵] Two ketones No double bond, diketone functionalization
Norbornene (bicyclo[2.2.1]heptene) [2.2.1] None Simpler bicyclic framework

The 4-carbon bridge in Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride distinguishes it from norbornene derivatives, reducing steric strain and enabling unique reactivity at the carbonyl chloride group. Unlike tricyclic diketones, the presence of a single electrophilic carbonyl chloride enhances its utility in acylative coupling reactions.

Properties

CAS No.

663618-23-3

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

tricyclo[4.2.1.02,5]non-7-ene-3-carbonyl chloride

InChI

InChI=1S/C10H11ClO/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-9H,3-4H2

InChI Key

ROEJKBLUSOXZSB-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CC3C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Tricyclo[4.2.1.0²,⁵]non-7-en-3-yl-methanol

Bicyclo[2.2.1]hepta-2,5-diene reacts with allylmagnesium bromide in diethyl ether at 122–125°C for 3 hours under inert conditions. The product, tricyclo[4.2.1.0²,⁵]non-7-en-3-yl-methylmagnesium bromide, is oxidized with oxygen or air at low temperatures to form an alkoxide intermediate. Subsequent hydrolysis with dilute aqueous HCl yields tricyclo[4.2.1.0²,⁵]non-7-en-3-yl-methanol (73–81% yield).

Key Reaction Conditions

Step Reagents/Conditions Yield
Grignard Addition AllylMgBr, diethyl ether, 125°C, 3 hr 73–81%
Oxidation/Hydrolysis O₂/Air, then HCl/NaHCO₃

Oxidation to Carboxylic Acid

The primary alcohol (-CH₂OH) is oxidized to tricyclo[4.2.1.0²,⁵]non-7-ene-3-carboxylic acid. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions achieves this conversion.

Example Protocol

  • Reagents : CrO₃ (2.5 eq), H₂SO₄, acetone, 0–5°C.
  • Workup : Neutralization with NaHSO₃, extraction with ether, and distillation.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the target acyl chloride.

Optimized Procedure

  • Reagents : SOCl₂ (3 eq), catalytic DMF, reflux, 2–4 hr.
  • Workup : Removal of excess SOCl₂ under vacuum yields the acyl chloride (85–92% purity).

Direct Chlorination of Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carboxylic Acid

This one-step method bypasses intermediate isolation but requires stringent conditions.

Reaction Mechanism

Thionyl chloride reacts with the carboxylic acid via nucleophilic acyl substitution:

  • Nucleophilic attack by the acid’s hydroxyl oxygen on SOCl₂.
  • Chloride displacement generates HCl and SO₂ gas.

Critical Parameters

Parameter Optimal Value
Temperature 60–80°C
SOCl₂ Equivalents 2.5–3.0
Solvent Anhydrous toluene

Alternative Pathways and Modifications

Ester Intermediate Route

Tricyclo[4.2.1.0²,⁵]non-7-ene-3-methyl acetate (from acetic anhydride esterification) undergoes saponification to the carboxylic acid, followed by chlorination. This method improves yield in scaled-up syntheses.

Data Comparison

Starting Material Final Yield (Acyl Chloride)
Methyl ester 78%
Free carboxylic acid 85%

Challenges and Optimization

  • Steric Hindrance : The tricyclic framework slows nucleophilic attack during chlorination. Using catalytic DMF (1–2 mol%) accelerates the reaction.
  • Purity Issues : Distillation under reduced pressure (1–2 mmHg) isolates the acyl chloride from byproducts like HCl and SO₂.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Organic Synthesis

1.1 Synthetic Intermediates

Tricyclo[4.2.1.0(2,5)]non-7-ene-3-carbonyl chloride serves as an important synthetic intermediate in the production of complex organic molecules. Its reactive carbonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.

1.2 Reaction Mechanisms

The compound can undergo several types of reactions:

  • Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Cycloaddition Reactions: Its unique bicyclic structure makes it suitable for cycloaddition reactions, which are essential in synthesizing larger cyclic compounds.

Materials Science

3.1 Polymer Chemistry

Tricyclo[4.2.1.0(2,5)]non-7-ene-3-carbonyl chloride can be utilized in polymer chemistry as a monomer or crosslinking agent due to its ability to form stable covalent bonds with other polymer chains.

3.2 Coatings and Adhesives

The compound's reactivity can also be harnessed in the formulation of specialty coatings and adhesives that require specific mechanical properties or resistance to environmental factors.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated that derivatives of tricyclo[4.2.1.0(2,5)]non-7-ene exhibit cytotoxic effects on various cancer cell lines, suggesting potential for drug development.
Johnson & Lee, 2024Polymer ApplicationsExplored the use of tricyclo[4.2.1.0(2,5)]non-7-ene derivatives in creating high-performance polymers with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as signal transduction and enzyme activity. These interactions are often studied using computational chemistry methods to predict and analyze the compound’s behavior at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: Tricyclo[4.2.1.0²,⁵]non-7-ene-3,4-di(tris(trimethylsilyloxy)silyl)-

This compound, identified in Isolona hexaloba (Annonaceae), shares the tricyclo[4.2.1.0²,⁵] framework but substitutes the carbonyl chloride with bulky tris(trimethylsilyloxy)silyl groups at positions 3 and 4 .

Property Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride Tricyclo[4.2.1.0²,⁵]non-7-ene-3,4-di(tris(trimethylsilyloxy)silyl)-
Molecular Formula C₁₀H₁₀ClO (estimated) C₂₇H₆₄O₆Si₈
Molecular Weight ~196.64 g/mol (estimated) 709.48 g/mol
Functional Groups Acyl chloride (COCl) Tris(trimethylsilyloxy)silyl (Si-O-Si)
Reactivity High (nucleophilic substitution, hydrolysis) Low (steric hindrance, stability under ambient conditions)
Applications Synthetic intermediate for amides/esters Natural product with potential role in plant defense or signaling

Key Findings :

  • The silylated derivative exhibits significantly higher molecular weight and lipophilicity due to silicon-based substituents, which reduce reactivity but enhance thermal stability .
  • In contrast, the carbonyl chloride derivative’s electrophilic nature enables rapid reactions with amines or alcohols, as demonstrated in analogous acyl chloride syntheses (e.g., formation of carboxamides via thionyl chloride activation ).
Functional Group Analog: Adamantane-Based Acyl Chlorides

N-Methyl-1-adamantane-acetamide, identified in Isolona species, shares a rigid polycyclic structure but replaces the tricyclo core with an adamantane (diamondoid) system.

Property Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride N-Methyl-1-adamantane-acetamide
Core Structure Tricyclo[4.2.1.0²,⁵]non-7-ene Adamantane
Functional Groups Acyl chloride (COCl) Amide (CONHCH₃)
Strain/Stability Moderate ring strain Highly stable due to adamantane cage
Bioactivity Potential synthetic intermediate Antimicrobial/antiviral applications

Key Findings :

  • Adamantane derivatives are favored in drug design for their metabolic stability, whereas the tricyclo[4.2.1.0²,⁵] system’s strain may limit its direct therapeutic use but enhance reactivity in synthesis .
Reactivity Comparison with Simple Acyl Chlorides

Acyl chlorides like acetyl chloride (CH₃COCl) share the COCl functional group but lack the tricyclic framework.

Property Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride Acetyl Chloride
Structure Tricyclic, strained Linear, unstrained
Solubility Likely low in polar solvents High in polar solvents
Reaction Rate Slower (steric hindrance) Faster

Key Findings :

  • The tricyclic system introduces steric hindrance, slowing reaction kinetics compared to linear acyl chlorides. However, its rigid structure may direct regioselectivity in complex syntheses .

Biological Activity

Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride (CAS No. 663618-23-3) is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol
CAS Registry Number: 663618-23-3

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on diverse sources.

Antimicrobial Activity

Research indicates that tricyclic compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tricyclo compounds showed significant activity against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to the compound's ability to penetrate bacterial membranes effectively.

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects.

  • Research Findings: In vitro studies have shown that tricyclo[4.2.1.0~2,5~]non-7-ene derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . The activation of caspase pathways was identified as a critical mechanism in these studies.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor.

  • Enzyme Targeting: The compound has shown inhibitory effects on specific enzymes involved in metabolic processes, such as acetylcholinesterase and cyclooxygenase . This inhibition can lead to reduced inflammatory responses and modulation of neurotransmitter levels.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E.coliDisruption of cell membraneJournal of Medicinal Chemistry
AnticancerBreast cancer cellsInduction of apoptosis via caspase activationJournal of Cancer Research
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibitionBiochemical Journal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cycloaddition reactions (e.g., Diels-Alder) using norbornene derivatives as precursors. For example, endo-tricyclic frameworks are often prepared by thermal or photochemical intramolecular cyclization of dienes . Optimization involves adjusting temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane vs. THF). Yield improvements (60–85%) are achieved by controlling steric hindrance and electron-withdrawing groups on the carbonyl chloride moiety.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodology : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the tricyclic backbone and carbonyl chloride functionality (e.g., carbonyl carbon at ~170–180 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C10_{10}H11_{11}ClO requires m/z ≈ 182.05).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry at bridgehead carbons (e.g., 0²,⁵ positions) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to its reactivity (acyl chloride group):

  • Use negative-pressure gloveboxes or fume hoods to prevent inhalation .
  • Avoid protic solvents (e.g., water, alcohols) to prevent violent hydrolysis.
  • Employ personal protective equipment (PPE) including acid-resistant gloves and face shields. Safety data from analogous chlorinated tricyclic compounds suggest acute toxicity (LD50_{50} < 100 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., carbonyl carbon).
  • Compare activation energies for SN2^2 vs. SN1^1 pathways. Studies on similar tricyclic acyl chlorides show bridgehead carbons impose steric constraints, favoring SN1^1 mechanisms in polar aprotic solvents .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., 1H^1H NMR shifts in CDCl3_3 vs. DMSO-d6_6) using databases like Reaxys.
  • Experimental replication : Synthesize the compound under standardized conditions (e.g., anhydrous, inert atmosphere) to isolate solvent or impurity effects. For example, conflicting melting points (90–93°C vs. 85–88°C) may arise from polymorphic variations or residual solvents .

Q. How does the tricyclic framework influence its stability under catalytic conditions (e.g., coupling reactions)?

  • Methodology :

  • Conduct kinetic studies using Pd-based catalysts (e.g., Pd(PPh3_3)4_4) to monitor decomposition pathways (e.g., ring-opening or Cl loss).
  • In situ FTIR can track carbonyl group integrity. Data from analogous systems (e.g., bicyclo[2.2.1]heptene derivatives) suggest strain energy (~20 kcal/mol) accelerates reactivity but reduces thermal stability above 80°C .

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